molecular formula C10H9F3O2 B1602959 Methyl 2-(2-(trifluoromethyl)phenyl)acetate CAS No. 181039-97-4

Methyl 2-(2-(trifluoromethyl)phenyl)acetate

Cat. No. B1602959
M. Wt: 218.17 g/mol
InChI Key: YWVRILIISWHRDP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRILIISWHRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632638
Record name Methyl [2-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(trifluoromethyl)phenyl)acetate

CAS RN

181039-97-4
Record name Methyl [2-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethylphenylacetic acid (5.0 g) in methanol (30 ml) containing 5 drops of concentrated sulphuric acid was heated at reflux for 2 hours. The reaction mixture was concentrated, diluted with ethyl acetate (100 ml), washed with 1N sodium hydroxide (25 ml) then with brine (25 ml), dried over magnesium sulphate and evaporated to give the title compound (5.04 g) as a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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